(3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine
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Overview
Description
(3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine: is a heterocyclic compound that features both pyrazole and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine typically involves the formation of the pyrazole and isoxazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized from hydrazine derivatives and 1,3-diketones, while the isoxazole ring can be formed through the reaction of hydroxylamine with β-keto esters.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: In chemistry, (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: In medicine, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities that could be harnessed for the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
- (1-Methyl-1H-pyrazol-4-yl)methanol
- (1-Methyl-1H-pyrazol-4-yl)ethanamine
- (1-Methyl-1H-pyrazol-4-yl)isoxazole
Uniqueness: Compared to these similar compounds, (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine stands out due to the presence of both pyrazole and isoxazole rings. This dual-ring structure provides unique chemical properties and reactivity, making it a versatile compound for various applications. Its methanamine group also offers additional sites for chemical modification, further enhancing its utility in research and industry.
Properties
IUPAC Name |
[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-12-5-6(4-10-12)8-2-7(3-9)13-11-8/h2,4-5H,3,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUCQESCGLXUNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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